REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([CH3:9])[C:5](N)=[N:6][CH:7]=1.[OH:11]S(O)(=O)=O.N([O-])=O.[Na+]>O>[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([CH3:9])[C:5](=[O:11])[NH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=NC1)N)C)C
|
Name
|
|
Quantity
|
1.62 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
31 °C
|
Type
|
CUSTOM
|
Details
|
Then, it was stirred at 31° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The resulting solid is washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(NC1)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 375 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |